2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide
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Overview
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of benzylthio group: The thiadiazole intermediate is then reacted with benzyl chloride to introduce the benzylthio group.
Formation of acetamide derivative: The final step involves the reaction of the benzylthio-substituted thiadiazole with 4-(dimethylamino)phenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiadiazole derivatives.
Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and the benzylthio group may allow it to form strong interactions with its molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-5-(3-chlorobenzylthio)-1,3,4-thiadiazole
- 2-(Benzylthio)-5-(4-fluorobenzylthio)-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other thiadiazole derivatives. The presence of both benzylthio and dimethylamino groups may enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
477333-55-4 |
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Molecular Formula |
C19H20N4OS3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H20N4OS3/c1-23(2)16-10-8-15(9-11-16)20-17(24)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,24) |
InChI Key |
JEISZXDDDPBAFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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